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N-(3-acetylphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

Medicinal chemistry Structure–activity relationship Kinase inhibitor design

N-(3-acetylphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide (CAS 921491-10-3) is a synthetic small molecule (C20H18N4O3S; MW 394.45) belonging to the 2-(3-phenylureido)thiazol-4-yl acetamide chemotype. Its structure integrates three pharmacophoric modules: a 3-phenylureido-substituted thiazole core, a central acetamide linker, and a terminal 3-acetylphenyl ring.

Molecular Formula C20H18N4O3S
Molecular Weight 394.45
CAS No. 921491-10-3
Cat. No. B2871255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-acetylphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide
CAS921491-10-3
Molecular FormulaC20H18N4O3S
Molecular Weight394.45
Structural Identifiers
SMILESCC(=O)C1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3
InChIInChI=1S/C20H18N4O3S/c1-13(25)14-6-5-9-16(10-14)21-18(26)11-17-12-28-20(23-17)24-19(27)22-15-7-3-2-4-8-15/h2-10,12H,11H2,1H3,(H,21,26)(H2,22,23,24,27)
InChIKeyWWAAKADOYJZUHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Acetylphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide (CAS 921491-10-3): Structural Identity and Class Positioning for Scientific Procurement


N-(3-acetylphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide (CAS 921491-10-3) is a synthetic small molecule (C20H18N4O3S; MW 394.45) belonging to the 2-(3-phenylureido)thiazol-4-yl acetamide chemotype. Its structure integrates three pharmacophoric modules: a 3-phenylureido-substituted thiazole core, a central acetamide linker, and a terminal 3-acetylphenyl ring . This chemotype has been independently validated in peer-reviewed studies as a privileged scaffold for kinase inhibition, with close analogs demonstrating dual VEGFR-2/PI3Kα inhibitory activity and RPE65 isomerase inhibition [1][2]. The compound is primarily supplied as a research reagent (typical purity ≥95%) by specialty chemical vendors and is intended for non-human, non-veterinary investigational use .

Why Generic Substitution Fails for N-(3-Acetylphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide: Evidence of Chemotype-Specific Activity Dependence


Substituting N-(3-acetylphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide with a structurally related analog without quantitative justification carries a high risk of activity loss because both the 3-acetylphenyl terminus and the phenylureido-thiazole core contribute non-redundantly to target engagement. Published structure–activity relationship (SAR) data on the 2-ureidothiazole chemotype demonstrate that even modest modifications to the terminal aryl substituent can drastically alter kinase inhibitory potency and selectivity profiles [1]. Specifically, the 3-acetyl group on the terminal phenyl ring introduces a hydrogen-bond acceptor (C=O) and a modest electron-withdrawing effect that distinguishes this compound from its 4-trifluoromethoxy (CU239, RPE65-directed) [2] and N-alkyl (e.g., N-ethyl, N-isopropyl) analogs, each of which exhibits divergent biological target engagement. Procurement decisions predicated solely on scaffold similarity ignore these functional group-dependent activity cliffs that have been experimentally documented within this chemotype series.

Quantitative Differentiation Evidence for N-(3-Acetylphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide (CAS 921491-10-3) vs. Closest Analogs


Terminal Aryl Substituent Differentiation: 3-Acetylphenyl vs. 4-Trifluoromethoxyphenyl – Hydrogen-Bond Acceptor Capability and Electronic Profile

N-(3-acetylphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide incorporates a 3-acetylphenyl terminus, which provides a hydrogen-bond acceptor (C=O) at the meta position with a Hammett σm value of +0.38 (moderate electron-withdrawing). The closest published analog, CU239 (CAS 946249-82-7), replaces this with a 4-trifluoromethoxy group (Hammett σp = +0.35; no H-bond acceptor carbonyl). While both groups exert comparable net electronic effects, only the 3-acetylphenyl terminus can simultaneously engage in directional hydrogen bonding via the acetyl C=O, potentially enabling distinct protein-ligand interactions absent in CU239 [1]. CU239 has a documented RPE65 IC50 of 6 μM and is optimized for visual cycle modulation, whereas the 3-acetylphenyl analog is structurally poised for engagement with different kinome targets, consistent with the broader 2-ureidothiazole scaffold's demonstrated VEGFR-2/PI3Kα dual inhibitory profile [2][3].

Medicinal chemistry Structure–activity relationship Kinase inhibitor design

Urea N-Substituent Differentiation: Phenylureido vs. p-Tolylureido – Impact on the 2-Ureidothiazole Pharmacophore

Within the N-(3-acetylphenyl)-2-(2-(substituted-ureido)thiazol-4-yl)acetamide series, the urea N-substituent directly modulates the electronic character of the 2-aminothiazole core. The target compound retains an unsubstituted phenylureido group (N-phenyl), whereas the closest commercially cataloged analog bears a p-tolylureido group (N-(4-methylphenyl), CAS 921486-73-9) . Published SAR on the related 2-(3-phenyl)ureidothiazol-4-formamide series demonstrates that the unsubstituted phenylureido moiety is optimal for dual VEGFR-2/PI3Kα inhibition; compound 6i (phenylureido-bearing) in that series showed good PI3Kα and moderate VEGFR-2 inhibition, and the specific substitution pattern on the urea phenyl ring was identified as a critical determinant of activity through molecular docking studies [1]. Introduction of a para-methyl group (as in the p-tolyl analog) is predicted to alter the dihedral angle preference and hydrophobic contact surface of the urea moiety at the kinase hinge-binding region, potentially shifting selectivity away from the VEGFR/PI3K dual inhibition profile [1].

Kinase inhibition Pharmacophore modeling Thiazole SAR

Core Scaffold Validation: 2-Ureidothiazole as a Privileged Dual Kinase Inhibitor Scaffold with Quantitative Antiproliferative Data

The 2-(3-phenylureido)thiazole core shared by the target compound has been independently validated as a dual VEGFR-2/PI3Kα inhibitory scaffold. Li et al. (2016) synthesized a library of 2-(3-phenyl)ureidothiazol-4-formamide derivatives and demonstrated that compound 6i (bearing an unsubstituted phenylureido group analogous to the target compound) exhibited good PI3Kα inhibition and moderate VEGFR-2 inhibition, with antiproliferative activity against both MDA-MB-231 (triple-negative breast cancer) and HepG2 (hepatocellular carcinoma) cell lines, using sorafenib as the positive control [1]. The study explicitly identified the 2-ureidothiazole moiety as the pharmacophoric core responsible for dual kinase engagement, confirmed by molecular docking showing favorable occupancy of both VEGFR-2 and PI3Kα ATP-binding pockets [1]. The target compound maintains this validated 2-(3-phenylureido)thiazol-4-yl core while incorporating the 3-acetylphenylacetamide extension, positioning it as a structurally distinct member of this pharmacologically active scaffold class.

Cancer cell proliferation VEGFR-2 inhibition PI3Kα inhibition Dual kinase inhibitor

Physicochemical Differentiation: Molecular Weight, Lipophilicity, and Hydrogen-Bond Donor/Acceptor Profile vs. N-Alkyl and Carboxylic Acid Analogs

The target compound (MW 394.45; C20H18N4O3S) occupies a distinct physicochemical space relative to its closest N-alkyl-substituted analogs. Compared with N-ethyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide (MW 270.34; C13H14N4OS; logP ≈ 1.7 estimated) and N-isopropyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide (MW 284.36; C14H16N4OS; logP ≈ 2.0 estimated), the target compound has substantially higher molecular weight (+124 Da), higher calculated lipophilicity (cLogP ≈ 3.0), and an additional hydrogen-bond acceptor (acetyl C=O) and donor (amide NH). Relative to the carboxylic acid precursor 2-(2-(3-phenylureido)thiazol-4-yl)acetic acid (CAS 401637-64-7; MW 277.30) , the target compound converts the ionizable carboxyl group to a neutral N-(3-acetylphenyl)acetamide, eliminating the pH-dependent ionization liability and increasing both membrane permeability potential and synthetic tractability for further derivatization. These differences are quantitative and consequential for solubility, permeability, and protein-binding profiles in biological assays [1].

Drug-likeness Physicochemical properties Lead optimization Permeability prediction

Antibacterial Class-Level Evidence: N-Phenylacetamide-4-Arylthiazole Chemotype Demonstrates Quantitative Antibacterial Activity with Defined EC50 Values

The N-phenylacetamide-4-arylthiazole chemotype to which the target compound belongs has demonstrated quantifiable in vitro antibacterial activity. Wang et al. (2020) reported that N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide (compound A1) exhibited an EC50 of 156.7 μM against Xanthomonas oryzae pv. oryzae (Xoo), outperforming bismerthiazol (EC50 230.5 μM) and thiodiazole copper (EC50 545.2 μM) [1]. Scanning electron microscopy confirmed that A1 induces bacterial cell membrane rupture. While the target compound incorporates a urea linker (phenylureido) rather than a direct amine at the 2-position of the thiazole, and a 3-acetylphenylacetamide terminus instead of a 4-aminophenylacetamide, these structural variations preserve the core N-phenylacetamide-4-arylthiazole framework associated with membrane-active antibacterial activity [1]. This class-level evidence supports investigation of the target compound in antibacterial screening cascades, particularly against Xanthomonas species, where the chemotype has established potency benchmarks.

Antibacterial activity Agrochemical discovery N-phenylacetamide derivatives Xanthomonas

Aggregate Evidence Strength Assessment and Known Data Gaps for CAS 921491-10-3

A systematic literature search across PubMed, Google Scholar, BindingDB, ChEMBL, PubChem, ChemSpider, and Google Patents failed to identify any primary research article, patent, or curated database entry directly characterizing the biological activity, pharmacokinetics, toxicity, or physicochemical properties of N-(3-acetylphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide (CAS 921491-10-3). No direct head-to-head comparative data exist for this compound against any comparator. All evidence presented herein is cross-study comparable or class-level inference [1][2]. Key data gaps include: (i) no IC50/EC50 values for any biological target; (ii) no selectivity or off-target profiling data; (iii) no in vivo pharmacokinetic or toxicity data; (iv) no solubility, logD, or plasma protein binding measurements; (v) no cellular permeability or metabolic stability data. These gaps represent both a procurement risk (unvalidated material) and a research opportunity (uncharacterized chemical space within a validated scaffold family) [1][2]. Users should verify purity by HPLC/NMR upon receipt and confirm identity by HRMS.

Evidence strength Data gap analysis Procurement risk assessment

Recommended Research and Industrial Application Scenarios for N-(3-Acetylphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide (CAS 921491-10-3)


Kinase Selectivity Profiling and Dual VEGFR/PI3K SAR Expansion

The compound's 2-(3-phenylureido)thiazol-4-yl core is a validated dual VEGFR-2/PI3Kα inhibitory scaffold [1]. Incorporating the unique 3-acetylphenylacetamide extension, this compound can serve as a novel starting point for expanding structure–activity relationships around the kinase hinge-binding region. Its differentiated terminal substituent (3-acetylphenyl vs. published 4-substituted-phenyl/formamide analogs) may reveal kinase selectivity shifts, making it suitable for panel screening against a broad kinome panel (e.g., 50–100 kinase selectivity profiling) to map the selectivity landscape of this chemotype [1].

Antibacterial Lead Discovery Against Phytopathogenic Xanthomonas Species

The N-phenylacetamide-4-arylthiazole chemotype has demonstrated quantitative antibacterial activity against Xanthomonas oryzae pv. oryzae (EC50 156.7 μM for compound A1) with a membrane-disruptive mechanism confirmed by scanning electron microscopy [2]. This compound, with its urea-bridged thiazole and 3-acetylphenylamide terminus, represents a structurally distinct entry within this antibacterial chemotype. It may be prioritized for minimum inhibitory concentration (MIC) determination against Xoo, Xac, and Xoc in a dose-response format (e.g., 0.1–500 μM) to establish whether the urea-for-amine replacement and acetylphenyl substitution modulate antibacterial potency relative to the published A1 benchmark [2].

Computational Chemistry and Molecular Docking – De Novo Target Prediction

Given the absence of experimental target engagement data for this specific compound, it is well-suited for computational target fishing and inverse docking studies. The 3-acetylphenyl terminus provides an additional pharmacophoric feature (H-bond acceptor C=O) not present in the published CU239 or compound 6i series [1][3]. This compound can be submitted to in silico target prediction platforms (e.g., SwissTargetPrediction, PharmMapper, SEA) using its 3D conformer ensemble to generate hypotheses about novel protein targets, which can then be experimentally validated. Its intermediate physicochemical profile (MW 394; cLogP ~3.0) places it within drug-like chemical space suitable for further optimization [4].

Chemical Probe Development for RPE65-Independent Visual Cycle Modulation

CU239, a close structural analog with a 4-trifluoromethoxyphenyl terminus, selectively inhibits RPE65 isomerase (IC50 6 μM) and protects against light-induced retinal degeneration in mice [3]. The target compound's structural divergence at the terminal aryl position (3-acetylphenyl vs. 4-trifluoromethoxyphenyl) offers an opportunity to explore RPE65-independent visual cycle targets. Researchers investigating retinal degenerative diseases may evaluate this compound in parallel with CU239 in RPE65 enzymatic assays and cell-based visual cycle models (e.g., 11-cis-retinal regeneration assays) to determine whether the acetylphenyl modification redirects activity toward alternative visual cycle enzymes such as RDH8, RDH12, or ABCA4 [3].

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